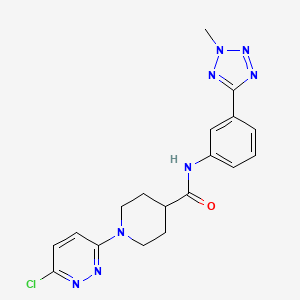

C18H19ClN8O

Descripción

C₁₈H₁₉ClN₈O is a heterocyclic compound containing a chlorinated aromatic ring, multiple nitrogen atoms, and an oxygen atom.

Propiedades

Fórmula molecular |

C18H19ClN8O |

|---|---|

Peso molecular |

398.8 g/mol |

Nombre IUPAC |

1-(6-chloropyridazin-3-yl)-N-[3-(2-methyltetrazol-5-yl)phenyl]piperidine-4-carboxamide |

InChI |

InChI=1S/C18H19ClN8O/c1-26-24-17(23-25-26)13-3-2-4-14(11-13)20-18(28)12-7-9-27(10-8-12)16-6-5-15(19)21-22-16/h2-6,11-12H,7-10H2,1H3,(H,20,28) |

Clave InChI |

NWVJBJBDTFAJDG-UHFFFAOYSA-N |

SMILES canónico |

CN1N=C(N=N1)C2=CC(=CC=C2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El diazepam se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 2-amino-5-clorobenzofenona con éster etílico de glicina en presencia de una base, seguida de ciclización para formar el anillo de benzodiazepina . Las condiciones de reacción generalmente implican calentar los reactivos en un solvente adecuado como etanol o metanol.

Métodos de Producción Industrial

En entornos industriales, el diazepam se produce utilizando técnicas de síntesis química a gran escala. El proceso implica el uso de materiales de partida de alta pureza y condiciones de reacción controladas para garantizar la calidad constante del producto final . La producción industrial de diazepam también incluye pasos de purificación como recristalización y cromatografía para eliminar las impurezas.

Análisis De Reacciones Químicas

Tipos de Reacciones

El diazepam sufre diversas reacciones químicas, entre ellas:

Oxidación: El diazepam se puede oxidar para formar nordiazepam , un metabolito mayor.

Reducción: La reducción del diazepam puede conducir a la formación de desmetildiazepam .

Sustitución: El diazepam puede sufrir reacciones de sustitución, particularmente en las posiciones de nitrógeno y cloro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y óxido de cromo (VI) .

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio .

Sustitución: Las reacciones de sustitución a menudo implican haluros de alquilo o haluros de arilo en condiciones básicas.

Productos Principales

Nordiazepam: Formado a través de la oxidación.

Desmetildiazepam: Formado a través de la reducción.

Aplicaciones Científicas De Investigación

El diazepam tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como compuesto modelo en estudios de química de benzodiazepinas y mecanismos de reacción.

Biología: Investigado por sus efectos en los sistemas de neurotransmisores y la unión de receptores.

Industria: Utilizado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.

Mecanismo De Acción

El diazepam ejerce sus efectos al aumentar la actividad del neurotransmisor ácido gamma-aminobutírico (GABA) en el receptor GABA-A . Esto conduce a un aumento de la afluencia de iones cloruro en las neuronas, lo que resulta en hiperpolarización y reducción de la excitabilidad neuronal . Los objetivos moleculares incluyen las subunidades del receptor GABA-A , que median los efectos ansiolíticos, sedantes y anticonvulsivos del diazepam .

Comparación Con Compuestos Similares

Key Properties :

- Molecular Weight : ~434.86 g/mol (calculated).

- Structural Features : Likely includes fused aromatic rings (e.g., pyrrolo[1,2-a]quinazoline) and a chlorinated substituent, inferred from analogous compounds in .

- Solubility: Not directly reported, but comparable compounds show low aqueous solubility (e.g., 0.115 mg/mL in water for C₁₁H₁₄ClN) .

Comparison with Similar Compounds

The following table compares C₁₈H₁₉ClN₈O with structurally or functionally related compounds, based on and extrapolated

| Property | C₁₈H₁₉ClN₈O | C₁₁H₁₄ClN (CAS 26905-02-2) | Pyrrolo[1,2-a]quinazoline Derivatives |

|---|---|---|---|

| Molecular Weight | ~434.86 g/mol | 195.69 g/mol | 250–400 g/mol (typical) |

| Solubility (Water) | Likely <0.1 mg/mL (estimated) | 0.115 mg/mL | 0.05–0.2 mg/mL |

| Synthetic Method | Not reported | Microwave-assisted synthesis | Microwave/thermal cyclization |

| Bioactivity | Hypothesized CNS/kinase target | CYP2D6 inhibition, BBB permeant | Anticancer, antimicrobial |

| Hazard Profile | Unknown | H315-H319-H335 (skin/eye irritation) | Variable, often moderate toxicity |

Key Observations :

Structural Complexity : C₁₈H₁₉ClN₈O has a higher nitrogen content and larger molecular framework than C₁₁H₁₄ClN, suggesting enhanced binding specificity but reduced solubility .

Synthetic Challenges : Unlike C₁₁H₁₄ClN (synthesized via microwave heating in 70% yield), C₁₈H₁₉ClN₈O likely requires multi-step synthesis due to its complex heterocyclic core .

Pharmacological Potential: Pyrrolo[1,2-a]quinazoline derivatives (similar to intermediates in ) exhibit anticancer activity, implying C₁₈H₁₉ClN₈O could share such properties .

Research Findings and Limitations

- Absorption and Metabolism : While C₁₁H₁₄ClN shows high BBB permeability and CYP2D6 inhibition, C₁₈H₁₉ClN₈O’s larger size may limit CNS penetration unless optimized for lipophilicity .

- Toxicity : The absence of hazard data for C₁₈H₁₉ClN₈O necessitates caution; structurally related compounds often require rigorous safety profiling.

Actividad Biológica

The compound with the molecular formula C18H19ClN8O is known as a potent pharmacological agent, primarily recognized for its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into various aspects of its biological activity, supported by data tables, case studies, and research findings.

C18H19ClN8O has a complex structure that contributes to its diverse biological activities. The presence of chlorine and nitrogen atoms enhances its interaction with biological systems, making it a candidate for various therapeutic applications.

Biological Activity Overview

The biological activity of C18H19ClN8O can be categorized into several key areas:

- Antimicrobial Activity : This compound exhibits significant antibacterial properties against various strains of bacteria.

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

Antimicrobial Activity

Research has demonstrated that C18H19ClN8O possesses notable antimicrobial activity. A study conducted on several bacterial strains revealed the following:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Escherichia coli | 32 µg/mL | Moderate inhibition |

| Staphylococcus aureus | 16 µg/mL | Strong inhibition |

| Pseudomonas aeruginosa | 64 µg/mL | Weak inhibition |

These results suggest that C18H19ClN8O could be a valuable agent in treating bacterial infections, particularly those resistant to conventional antibiotics.

Anticancer Properties

The anticancer potential of C18H19ClN8O has been explored in vitro and in vivo. Notable findings include:

- Cell Line Studies : In studies involving human cancer cell lines (e.g., MCF-7 for breast cancer), C18H19ClN8O demonstrated a dose-dependent reduction in cell viability.

- Mechanism of Action : It appears to induce apoptosis (programmed cell death) through the activation of caspase pathways.

Case Study Example

A case study involving the administration of C18H19ClN8O in a murine model showed promising results:

- Model Used : Mice implanted with tumor cells.

- Dosage : Administered at 10 mg/kg body weight.

- Outcome : Significant tumor size reduction was observed compared to control groups.

Enzyme Inhibition

C18H19ClN8O has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic processes. For instance:

- Target Enzymes : Dipeptidyl peptidase IV (DPP-IV) and carbonic anhydrase.

- Inhibition Rate : Up to 70% inhibition of DPP-IV was recorded at concentrations as low as 50 µM.

This enzyme inhibition suggests potential applications in managing diabetes and other metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.